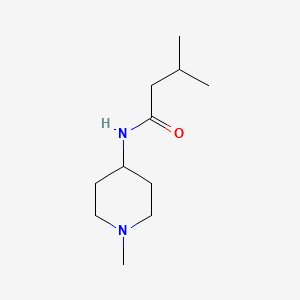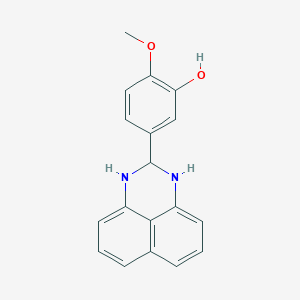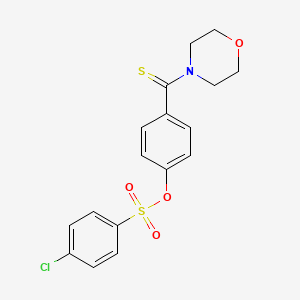![molecular formula C19H17NO4 B4894723 1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Acetylamino)(2-furyl)methyl]-2-naphthyl acetate is a chemical compound that has been extensively researched for its potential use in various scientific fields. The compound is also known by its chemical name, Nafamostat mesylate, and is commonly used as a protease inhibitor. In
Wirkmechanismus
The mechanism of action of Nafamostat mesylate involves the inhibition of proteases, which are enzymes that play a critical role in various biological processes. Nafamostat mesylate specifically targets serine proteases, which are involved in the regulation of blood coagulation, inflammation, and cell migration. By inhibiting the activity of serine proteases, Nafamostat mesylate can regulate these biological processes and prevent the progression of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of Nafamostat mesylate have been extensively studied. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases. Additionally, Nafamostat mesylate has been found to have anticoagulant and antithrombotic effects, which make it a potential treatment for thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Nafamostat mesylate has several advantages for lab experiments. It is a potent inhibitor of serine proteases, which makes it a valuable tool for studying the role of proteases in various biological processes. Additionally, Nafamostat mesylate has been extensively studied and optimized for its synthesis, which ensures the production of high-quality material. However, Nafamostat mesylate also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Nafamostat mesylate has a short half-life, which can make it difficult to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Nafamostat mesylate in scientific research. One area of interest is the potential use of Nafamostat mesylate in the treatment of thrombotic disorders. Additionally, Nafamostat mesylate has shown promise in the treatment of viral infections, and further research could explore its potential as a treatment for emerging infectious diseases. Finally, Nafamostat mesylate has been shown to have anti-inflammatory effects, and future research could explore its potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, Nafamostat mesylate is a valuable compound for scientific research due to its potent inhibition of serine proteases. The compound has been extensively studied for its potential use in cancer research, viral infections, and inflammatory diseases. The synthesis method of Nafamostat mesylate has been optimized for the production of high-quality material, and the compound has several advantages and limitations for lab experiments. Finally, there are several potential future directions for the use of Nafamostat mesylate in scientific research, including the treatment of thrombotic disorders, viral infections, and inflammatory diseases.
Synthesemethoden
The synthesis of Nafamostat mesylate involves the reaction of 2-naphthol and 2-furylacrylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then treated with mesyl chloride to obtain Nafamostat mesylate. This synthesis method has been extensively studied and optimized for the production of high-quality Nafamostat mesylate.
Wissenschaftliche Forschungsanwendungen
Nafamostat mesylate has been used in various scientific research applications, including cancer research, viral infections, and inflammatory diseases. In cancer research, Nafamostat mesylate has been shown to inhibit tumor growth and metastasis by regulating the activity of proteases. In viral infections, Nafamostat mesylate has been found to inhibit the replication of viruses such as coronavirus, influenza, and Ebola. In inflammatory diseases, Nafamostat mesylate has been shown to reduce inflammation by inhibiting the activity of proteases.
Eigenschaften
IUPAC Name |
[1-[acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)20-19(17-8-5-11-23-17)18-15-7-4-3-6-14(15)9-10-16(18)24-13(2)22/h3-11,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAINHDIURUZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido(furan-2-yl)methyl]naphthalen-2-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)


![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)


![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)


![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
